Benzo[b]-thien-2-ylglyoxylic acid
Description
Benzo[b]thien-2-ylglyoxylic acid is a heterocyclic carboxylic acid derivative featuring a benzothiophene ring system fused to a glyoxylic acid moiety (α-keto carboxylic acid). This compound is of interest in medicinal and materials chemistry due to its unique electronic properties conferred by the sulfur-containing thiophene ring, which enhances π-conjugation and influences reactivity. Its structural hybrid of aromatic and keto-carboxylic acid functionalities makes it a candidate for applications in drug design (e.g., enzyme inhibition) and organic electronics.
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6O3S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) |
InChI Key |
CRVJIXWEQFUCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with Benzo[b]thien-2-ylglyoxylic acid, enabling comparative analysis:
Benzilic Acid (Diphenylglycolic Acid)
- Structure : Two phenyl groups attached to a central glycolic acid (α-hydroxy carboxylic acid) backbone .
- Key Properties :
- Contrast with Benzo[b]thien-2-ylglyoxylic Acid :
- The absence of a thiophene ring in benzilic acid diminishes π-conjugation and electronic effects.
- The α-hydroxy group in benzilic acid may confer different redox behavior compared to the α-keto group in the target compound.
2-Methoxybenzoic Acid
- Structure : Benzoic acid derivative with a methoxy (-OCH₃) substituent at the ortho position .
- Key Properties: Electron-donating methoxy group alters acidity (pKa ~4.4 for 2-methoxybenzoic acid vs. ~4.2 for unsubstituted benzoic acid) . Enhanced solubility in polar solvents compared to non-substituted analogs.
6-Benzyloxy-5-methoxyindole-2-carboxylic Acid
- Structure : Indole core substituted with benzyloxy and methoxy groups, coupled to a carboxylic acid .
- Key Properties: The indole heterocycle and bulky benzyloxy group may reduce solubility in aqueous media. Applications: Potential use in pharmaceuticals targeting serotonin receptors or kinase inhibition.
- Contrast :
- The benzothiophene system in Benzo[b]thien-2-ylglyoxylic acid offers distinct electronic properties (e.g., lower aromaticity than indole) and steric profiles due to sulfur’s atomic radius.
Comparative Data Table
Research Findings and Implications
Electronic Effects :
- The thiophene ring in Benzo[b]thien-2-ylglyoxylic acid likely enhances electron-withdrawing effects compared to benzilic acid’s phenyl groups, increasing its α-keto acid reactivity .
- Substitutents like methoxy or benzyloxy in analogs (e.g., 2-methoxybenzoic acid, indole derivative) modulate solubility and bioavailability but may reduce metabolic stability .
Acidity and Reactivity: The α-keto group in Benzo[b]thien-2-ylglyoxylic acid is expected to exhibit stronger acidity (lower pKa) than benzilic acid’s α-hydroxy group due to keto-enol tautomer stabilization.
Applications :
- Thiophene-containing analogs are prioritized in drug design for enhanced target binding via sulfur interactions, whereas indole derivatives (e.g., 6-benzyloxy-5-methoxyindole-2-carboxylic acid) may excel in CNS-targeting therapies .
Preparation Methods
Benzo[b]thiophene-2-carboxylic Acid as a Precursor
The hydrolysis of ethyl benzo[b]thiophene-2-carboxylate derivatives to their corresponding carboxylic acids is a well-established method. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate undergoes saponification with aqueous NaOH to yield 6-chlorobenzo[b]thiophene-2-carboxylic acid . This two-step process—cyclocondensation followed by ester hydrolysis—could be adapted for glyoxylic acid synthesis by substituting the ester group with a glyoxylate moiety.
Cyclocondensation of Aldehydes and Ethyl Thioglycolate
A representative procedure involves reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in DMSO under inert conditions to form ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. Analogously, substituting the aldehyde with a glyoxylate-containing precursor (e.g., glyoxylic acid ethyl ester) might enable direct incorporation of the glyoxylic acid group. However, the stability of glyoxylate esters under cyclocondensation conditions remains unverified.
Hydrolysis of Glyoxylate Esters
If a glyoxylate ester analog were synthesized, alkaline hydrolysis (e.g., NaOH in ethanol) could yield the free glyoxylic acid. For instance, the PMC study demonstrates that ethyl benzo[b]thiophene-2-carboxylates hydrolyze to carboxylic acids in >90% yield under mild conditions. Adapting this to a glyoxylate system would require optimizing reaction times and temperatures to prevent decarboxylation.
Oxidation of Ketone Precursors
Kornblum Oxidation
The Kornblum oxidation, which converts ketones to α-keto acids using dimethyl sulfoxide (DMSO) and an oxidizing agent like oxalyl chloride, could be applied. For example:
However, this method’s efficacy on electron-rich heterocycles like benzo[b]thiophene remains untested in the cited literature.
Selenium Dioxide-Mediated Oxidation
Selenium dioxide (SeO₂) selectively oxidizes methyl ketones to glyoxylic acids in acidic media. Applying this to 2-acetylbenzo[b]thiophene might yield the target compound:
The patent’s synthesis of hydroxylamine derivatives suggests that such oxidative conditions could be compatible with the benzo[b]thiophene framework.
Alternative Synthetic Strategies
Friedel-Crafts Acylation with Oxalyl Chloride
Introducing the glyoxylic acid group via Friedel-Crafts acylation is theoretically feasible but challenging due to the benzo[b]thiophene’s moderate reactivity. Oxalyl chloride could act as an acylating agent, though directing groups (e.g., methoxy) may be necessary to facilitate electrophilic substitution at the 2-position.
Comparative Analysis of Synthetic Routes
The table below summarizes potential methods for synthesizing Benzo[b]thien-2-ylglyoxylic acid, extrapolated from the literature:
Q & A
Q. What are the recommended synthetic routes for Benzo[b]thien-2-ylglyoxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a benzo[b]thiophene precursor with a glyoxylic acid derivative. For example:
Friedel-Crafts acylation : React benzo[b]thiophene with chlorooxoacetic acid in the presence of AlCl₃ to introduce the glyoxylate moiety .
Oxidative methods : Use KMnO₄ or CrO₃ under controlled acidic conditions to oxidize substituted benzo[b]thiophene derivatives to the glyoxylic acid form .
- Critical Factors :
- Temperature (40–60°C for Friedel-Crafts reactions) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) significantly impact regioselectivity and yield.
- Purification often requires recrystallization from ethanol/water mixtures or silica gel chromatography .
Q. Which spectroscopic techniques are most effective for characterizing Benzo[b]thien-2-ylglyoxylic acid, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the α-keto proton (C=O adjacent proton) at δ 9.2–9.8 ppm and aromatic protons in the benzo[b]thiophene ring (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Strong C=O stretches near 1680–1720 cm⁻¹ and S-O stretches (if sulfone derivatives exist) at 1150–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns, such as loss of CO₂ (44 amu) from the glyoxylate group .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., unexpected splitting in NMR or missing IR peaks)?
- Methodological Answer :
- NMR Contradictions :
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation around the C-S bond in the thiophene ring may cause splitting .
- Impurity interference : Cross-validate with HPLC-MS to rule out byproducts .
- IR Anomalies :
- Hydrate formation (e.g., α-keto hydrate) can shift C=O peaks. Dry samples under vacuum or use anhydrous KBr pellets for measurement .
Q. What strategies optimize catalytic efficiency in multi-step syntheses involving Benzo[b]thien-2-ylglyoxylic acid intermediates?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃) for regioselective acylation, as AlCl₃ may over-oxidize sulfur moieties .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require inert atmospheres to prevent decomposition .
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic steps like Friedel-Crafts reactions .
Q. How do electronic effects in the benzo[b]thiophene ring influence the reactivity of the glyoxylic acid group?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Electron-withdrawing substituents (e.g., -NO₂) increase the electrophilicity of the α-keto group, enhancing nucleophilic attack rates .
- Experimental Validation : Compare reaction rates of substituted derivatives (e.g., 5-nitro vs. 5-methoxy) in nucleophilic addition reactions with amines or alcohols .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental pKa values for Benzo[b]thien-2-ylglyoxylic acid?
- Methodological Answer :
- Buffer Selection : Use UV-Vis spectrophotometry in buffered solutions (pH 2–12) to measure ionization-dependent absorbance shifts. Theoretical pKa (e.g., ~2.5 for the carboxylic acid) may differ due to solvation effects .
- Counterion Effects : Sodium or potassium salts (common in commercial samples) can raise apparent pKa by 0.3–0.5 units. Repurify via acid precipitation before measurement .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
